

# Orvepitant Maleate for Chronic Refractory Cough: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Orvepitant Maleate |           |
| Cat. No.:            | B609775            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Chronic refractory cough (CRC) is a condition characterized by a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes. It represents a significant unmet medical need, impacting the quality of life for millions. **Orvepitant maleate**, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic candidate for CRC. This technical guide provides an in-depth overview of the research and development of **Orvepitant maleate**, focusing on its mechanism of action, preclinical and clinical data, and experimental protocols.

# Core Mechanism of Action: Targeting the Hypersensitive Cough Reflex

**Orvepitant maleate** exerts its antitussive effect by antagonizing the neurokinin-1 (NK-1) receptor, for which it has a high binding affinity (pKi of 10.2 for the human NK-1 receptor)[1]. The NK-1 receptor is a key component of the afferent cough pathway and is primarily activated by Substance P, a neuropeptide released from sensory C-fibers in the airways and central nervous system in response to irritants.

In chronic cough, there is a state of neuronal hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically induce a cough. By blocking the binding of



Substance P to the NK-1 receptor, Orvepitant is thought to dampen this neuronal hypersensitivity, thereby reducing the urge to cough and the frequency of coughing episodes[2] [3]. The ability of Orvepitant to cross the blood-brain barrier allows it to act on central cough pathways in the brainstem, which is believed to be a key site for its antitussive activity[1][4].

## **Signaling Pathway of Orvepitant's Antitussive Action**



Click to download full resolution via product page

Caption: Orvepitant blocks Substance P binding to the NK-1 receptor, interrupting the cough reflex pathway.

#### **Preclinical Research**

Preclinical studies were instrumental in establishing the rationale for the clinical development of Orvepitant in chronic cough.

#### **In Vitro Studies**

- Receptor Binding Affinity: Orvepitant demonstrated high affinity for the human NK-1 receptor with a pKi of 10.2.
- Functional Antagonism: In human neurokinin-1 receptor-expressing CHO cells, Orvepitant produced a non-surmountable antagonism of Substance P-induced release of cytosolic Ca2+, with an apparent pKB value of 10.30.

#### **In Vivo Studies**



In a study using marmosets, oral administration of Orvepitant (0.3-10 mg/kg) resulted in a dose-dependent reduction in specific postures, suggesting a potential anxiolytic-like effect and confirming its central nervous system activity.

## **Clinical Development Program**

The clinical development of Orvepitant for chronic refractory cough has involved several key studies, primarily the VOLCANO-1 (Phase 2 pilot) and VOLCANO-2 (Phase 2b dose-ranging) trials, as well as a study in patients with idiopathic pulmonary fibrosis (IPF).

## **Clinical Efficacy Data**

The following tables summarize the key quantitative efficacy data from the clinical trials.

Table 1: Efficacy of Orvepitant in the VOLCANO-1 Study (Phase 2 Pilot)

| Outcome<br>Measure                          | Baseline<br>(Mean) | Change<br>from<br>Baseline at<br>Week 4 | %<br>Reduction | 95% CI      | p-value |
|---------------------------------------------|--------------------|-----------------------------------------|----------------|-------------|---------|
| Daytime<br>Cough<br>Frequency<br>(coughs/h) | 71.4               | -18.9<br>coughs/h                       | 26%            | 9.6 to 28.3 | <0.001  |

Table 2: Efficacy of Orvepitant 30 mg in the VOLCANO-2 Study (Phase 2b)



| Outcome Measure                                                                | Placebo-Corrected<br>Improvement at Week 12 | p-value |
|--------------------------------------------------------------------------------|---------------------------------------------|---------|
| Leicester Cough Questionnaire (LCQ)                                            | 1.6                                         | 0.009   |
| Cough Severity VAS (mm)                                                        | 9.0 mm                                      | 0.034   |
| Urge-to-Cough VAS (mm)                                                         | 11.8 mm                                     | 0.005   |
| Awake Cough Frequency<br>(Geometric Mean Ratio vs<br>Placebo in High Coughers) | 0.71                                        | 0.066   |

Table 3: Efficacy of Orvepitant 30 mg in Patients with Idiopathic Pulmonary Fibrosis (IPF)

| Outcome Measure                | Observation                                |
|--------------------------------|--------------------------------------------|
| Coughing Severity Scores       | Lower (better) scores compared to placebo. |
| Cough Frequency                | Reported reduction.                        |
| Urge to Cough                  | Reported reduction.                        |
| Health-Related Quality of Life | Statistically significant improvement.     |

### **Safety and Tolerability**

Orvepitant has been generally well-tolerated in clinical trials. The most commonly reported adverse events that were more frequent with the 30 mg dose compared to placebo in the VOLCANO-2 study were headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%). No major safety concerns have been identified.

## **Experimental Protocols**

The following sections provide an overview of the methodologies employed in the key clinical trials of Orvepitant.

## **VOLCANO-1 Study Protocol (Phase 2 Pilot)**



- Study Design: An open-label, single-arm, pilot study.
- Patient Population: 13 patients with chronic refractory cough.
- Inclusion Criteria: Daytime cough frequency >3 to <250 coughs/h.</li>
- Dosing Regimen: Orvepitant 30 mg once daily for 4 weeks.
- Primary Endpoint: Change from baseline in daytime cough frequency at week 4.
- Secondary Endpoints: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.
- Cough Monitoring: Objective cough frequency was measured over 24 hours at baseline and at weeks 1, 4, and 8 using an ambulatory cough monitor.

## **VOLCANO-2 Study Protocol (Phase 2b)**

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Patient Population: 315 patients with chronic refractory cough.
- Inclusion Criteria: Male and female subjects ≥18 years of age with a diagnosis of CRC or unexplained cough for at least 1 year and an awake average cough frequency of ≥10 coughs/hour.
- Dosing Regimens:
  - Orvepitant 10 mg once daily
  - Orvepitant 20 mg once daily
  - Orvepitant 30 mg once daily
  - Placebo once daily
- Treatment Duration: 12 weeks.



- Primary Endpoint: Change from baseline in awake cough frequency at week 12.
- Secondary Endpoints: Leicester Cough Questionnaire (LCQ), Cough Severity VAS, and Urge-to-Cough VAS.
- Cough Monitoring: Awake cough frequency was measured using a VitaloJAK® ambulatory cough monitor.

## **Idiopathic Pulmonary Fibrosis (IPF) Study Protocol**

- Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.
- Patient Population: Patients with IPF and chronic cough.
- Dosing Regimens:
  - Cohort 1: Orvepitant 30 mg and placebo (in random order)
  - Cohort 2: Orvepitant 10 mg and placebo (in random order)
- Treatment Duration: Two 4-week treatment periods separated by a 3-week washout period.
- Outcome Measures: Cough severity, cough frequency, urge to cough (assessed via daily electronic diary and questionnaires), and safety.
- Cough Monitoring: Participants wore a cough frequency monitor for three 24-hour periods.

## **Experimental Workflow for a Clinical Trial Participant**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Orvepitant Maleate for Chronic Refractory Cough: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609775#orvepitant-maleate-for-chronic-refractory-cough-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com